molecular formula C9H12O4 B1209530 4-Hydroxy-3,5-dimethoxybenzyl alcohol CAS No. 530-56-3

4-Hydroxy-3,5-dimethoxybenzyl alcohol

Cat. No.: B1209530
CAS No.: 530-56-3
M. Wt: 184.19 g/mol
InChI Key: LUOAEJWSKPQLJD-UHFFFAOYSA-N
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Description

Syringyl alcohol is a member of the class of phenols that is phenol substituted by a hydroxymethyl group at position 4 and methoxy groups at positions 2 and 6 respectively. It is a member of phenols, a dimethoxybenzene and a member of benzyl alcohols.
4-Hydroxy-3,5-dimethoxybenzyl alcohol is a natural product found in Morus cathayana with data available.

Scientific Research Applications

Catalytic Oxidation Studies

4-Hydroxy-3,5-dimethoxybenzyl alcohol is utilized in biomimetic oxidation studies. For instance, Kumar et al. (2007) explored its oxidation with hydrogen peroxide catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids. This research sheds light on the catalytic activity and potential recycling of these catalysts, contributing to advancements in sustainable chemistry processes (Kumar, Jain, & Chauhan, 2007).

Dendrimer Precursor Studies

The compound serves as a precursor for dendrimer materials. Pan et al. (2004) determined the structure of 3,5-dimethoxybenzyl alcohol directly from powder X-ray diffraction data, enhancing the understanding of dendrimer materials' structural properties (Pan, Cheung, Harris, Constable, & Housecroft, 2004).

Photocatalysis Research

In the field of photocatalysis, Yurdakal and Augugliaro (2012) investigated the partial oxidation of aromatic alcohols, including this compound, to assess the influence of substituent groups on reactivity and selectivity. This research provides insights into the effectiveness of photocatalytic systems for organic synthesis (Yurdakal & Augugliaro, 2012).

Vibrational Spectra Analysis

Han et al. (2010) conducted a study on the vibrational spectra of 3,5-dimethoxybenzyl alcohol, offering new insights at the molecular level. This research is significant for understanding the molecular structure and properties of related drug molecules and dendrimers (Han, Shi, Han, Tao, & Mo, 2010).

Antioxidant Research

In the realm of antioxidant research, Hussain (2016) synthesized compounds containing this compound to evaluate their antioxidant abilities. This study highlights the potential therapeutic applications of these compounds as antioxidants (Hussain, 2016).

Green Algae Bioconversion Studies

DellaGreca et al. (2003) explored the bioconversion of sinapic acid by green algae into derivatives, including this compound. This study provides insights into natural bioconversion processes and the potential applications of these compounds in various fields (DellaGreca, Pinto, Pollio, Previtera, & Temussi, 2003).

Mechanism of Action

Target of Action

4-Hydroxy-3,5-dimethoxybenzyl alcohol primarily targets signaling pathways involved in the growth and replication of infectious agents . It has been observed to inhibit the transcription and translation of specific genes essential for certain bacteria’s survival .

Mode of Action

The compound interacts with its targets by inhibiting the signaling pathways involved in the growth and replication of infectious agents . This inhibition results in the disruption of the transcription and translation processes of specific genes, which are essential for the survival of certain bacteria .

Biochemical Pathways

The affected biochemical pathways are those involved in the growth and replication of infectious agents . The downstream effects of this interaction include the inhibition of the transcription and translation of specific genes, leading to a decrease in the survival rate of certain bacteria .

Pharmacokinetics

Its solubility is known to be sparingly soluble (040 g/L at 25°C) , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of specific gene transcription and translation processes . This inhibition disrupts the normal functioning of certain bacteria, thereby reducing their survival rate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the temperature of the environment . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment that could interact with it.

Safety and Hazards

4-Hydroxy-3,5-dimethoxybenzyl alcohol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3,5-dimethoxybenzyl alcohol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the transcription and translation of specific genes essential for the survival of certain bacteria . Additionally, this compound interferes with the activity of enzymes involved in virus replication, showcasing its antiviral properties . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress in cells by scavenging free radicals and inducing antioxidant proteins . This compound also impacts the transcription and translation of genes, thereby affecting cellular metabolism and overall cell function . These cellular effects make this compound a potential candidate for therapeutic applications in oxidative stress-related conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it has been observed to inhibit the activity of enzymes involved in virus replication, thereby preventing the proliferation of viruses . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and induce the expression of antioxidant proteins . These molecular mechanisms underline the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its antioxidant properties, although the extent of its effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reducing oxidative stress and inhibiting viral replication . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage optimization in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been observed to inhibit specific enzymes involved in the growth and replication of infectious agents . Additionally, its antioxidant properties are linked to its ability to modulate metabolic pathways related to oxidative stress . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is sparingly soluble, which may affect its distribution within biological systems . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its antioxidant properties may be enhanced when localized to mitochondria, where it can directly scavenge free radicals and protect against oxidative damage . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-(hydroxymethyl)-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOAEJWSKPQLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201050
Record name 4-Hydroxy-3,5-dimethoxybenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-56-3
Record name Syringyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Syringic alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-dimethoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dimethoxybenzyl alcohol
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Record name SYRINGIC ALCOHOL
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Synthesis routes and methods

Procedure details

310 g of 2,6-dimethoxyphenol, 300 g of 38 wt% formalin, and 810 g of 10% wt% aqueous sodium hydroxide were reacted for 60 hours at 25° C. under a pressure of 0 kg/cm2 -G, the reaction mixture was and then neutralized with sulfuric acid, to obtain 80 g of 2,6-dimethoxy-4-(hydroxymethyl)phenol. (Yield: 22 mol%) 25 g of the obtained 2,6-dimethoxy-4-(hydroxymethyl)phenol was reacted in 320 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 200° C. at 199 kg/cm2 -G, and 15 g of 2,6-dimethoxy-4-methylphenol was obtained. (Yield: 66 mol%) The yield on the basis of the amount of the raw material was 15 mol%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes carbonaceous materials interesting for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol?

A1: The research focuses on using N-doped and non-doped carbonaceous materials as potential catalysts for this reaction. This is driven by the need to find alternatives to traditional metal-based catalysts, which can be expensive and environmentally harmful. Carbonaceous materials, particularly those with tailored porosity and surface chemistry, present an attractive option due to their potential for cost-effectiveness and environmental friendliness.

Q2: How did the researchers assess the catalytic activity of the carbonaceous materials under sonication?

A2: The researchers synthesized various carbonaceous materials using a hard-template technique. These materials were then subjected to sonication at different frequencies (22, 100, 500, and 800 kHz) with a 50% amplitude. The catalytic activity was evaluated by monitoring the conversion of this compound during the sonochemical reaction. The results showed that C-meso, a non-doped mesoporous carbon material, exhibited significantly increased catalytic activity under sonication compared to the control conditions without sonication [].

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